molecular formula C5H4F8 B2976563 1,1,1,3,3,5,5,5-Octafluoropentane CAS No. 102526-10-3

1,1,1,3,3,5,5,5-Octafluoropentane

Cat. No. B2976563
CAS RN: 102526-10-3
M. Wt: 216.074
InChI Key: AVWKTCVKCLVBFI-UHFFFAOYSA-N
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Description

1,1,1,3,3,5,5,5-Octafluoropentane, also known as HFC-4310 or C5F8O, is a colorless and odorless gas that belongs to the family of hydrofluorocarbons (HFCs). It has gained attention in recent years due to its potential applications in various scientific research fields, including medical imaging, electronics, and environmental monitoring. In

Scientific Research Applications

Chemistry and Chemical Reactions

  • Radical Initiated Fragmentation : 1,1,1,3,3,5,5,5-Octafluoropentane is involved in radical initiated fragmentation reactions. This process is significant in understanding the chemical behavior of fluorinated compounds under radical conditions (Gizatullina et al., 1990).
  • Density, Viscosity, and Vapour-Liquid Equilibrium Studies : Research has been conducted on the physical properties of 1,1,1,3,3,5,5,5-Octafluoropentane, including its density, viscosity, and vapor-liquid equilibrium. These studies are crucial for applications in materials science and engineering (Zhang et al., 2016).

Material Science

  • Synthesis of Fluoro-Containing Esters : 1,1,1,3,3,5,5,5-Octafluoropentane has been used in the synthesis of fluoro-containing esters. These compounds are important in material science for developing new materials with unique properties (Yarosh, 2017).

Pharmacology and Drug Synthesis

  • Antitumor Agent Synthesis : It serves as an intermediate in the synthesis of compounds with potential antitumor activity. The creation of new drugs from such intermediates is a significant area of research in medicinal chemistry (Fadda et al., 2012).
  • Pharmacological Studies : While not directly involving 1,1,1,3,3,5,5,5-Octafluoropentane, studies on structurally similar compounds provide insights into pharmacological applications and the synthesis of new drugs (Porcheddu et al., 2012).

properties

IUPAC Name

1,1,1,3,3,5,5,5-octafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWKTCVKCLVBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,5,5,5-Octafluoropentane

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